molecular formula C23H20O6S B2361742 (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate CAS No. 433316-13-3

(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate

Cat. No.: B2361742
CAS No.: 433316-13-3
M. Wt: 424.47
InChI Key: KIXRSXGWYITSQN-UXBLZVDNSA-N
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Description

(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be synthesized through the methylation of a phenol derivative using dimethyl sulfate.

    Coupling Reactions: The final step involves coupling the synthesized intermediates through a Heck reaction, where the thiophene derivative reacts with the dimethoxyphenyl derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares the dimethoxyphenyl group but lacks the thiophene ring and the methoxyphenyl group.

    (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride: This compound is a precursor in the synthesis of the target compound and shares the dimethoxyphenyl group.

Uniqueness

The uniqueness of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both methoxy and dimethoxy groups, along with the thiophene ring, provides a unique electronic structure that can be exploited in various fields.

Properties

IUPAC Name

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6S/c1-26-16-8-9-17(20(14-16)29-23(25)22-5-4-12-30-22)18(24)10-6-15-7-11-19(27-2)21(13-15)28-3/h4-14H,1-3H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXRSXGWYITSQN-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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